
2-(3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(3,8-diméthyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulén-5-yl)prop-2-énoïque, également connu sous le nom d'acide péchueloïque, est un composé sesquiterpénoïde. Il se caractérise par sa structure unique, qui comprend un système cyclique hexahydroazulène. Ce composé se retrouve dans diverses sources naturelles et a été étudié pour ses activités biologiques potentielles et ses applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(3,8-diméthyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulén-5-yl)prop-2-énoïque implique généralement la cyclisation de molécules précurseurs suivie de modifications de groupes fonctionnels.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, en utilisant des techniques telles que la chimie en flux continu et les procédés catalytiques.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(3,8-diméthyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulén-5-yl)prop-2-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à des activités biologiques différentes.
Substitution : Les réactions de substitution peuvent introduire de nouveaux substituants sur le cycle hexahydroazulène ou la partie acide prop-2-énoïque.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour améliorer les vitesses de réaction .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des analogues plus saturés.
Applications de recherche scientifique
L'acide 2-(3,8-diméthyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulén-5-yl)prop-2-énoïque a été étudié pour diverses applications de recherche scientifique :
Chimie : Il sert de composé modèle pour étudier la synthèse et la réactivité des sesquiterpénoïdes.
Biologie : Le composé a montré des activités biologiques potentielles, notamment des effets anti-inflammatoires et antimicrobiens.
Médecine : Des études préliminaires suggèrent qu'il pourrait avoir un potentiel thérapeutique dans le traitement de certaines maladies, bien que des recherches supplémentaires soient nécessaires.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(3,8-diméthyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulén-5-yl)prop-2-énoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, en modulant leur activité. Par exemple, il pourrait inhiber certaines enzymes impliquées dans les voies inflammatoires, ce qui réduirait l'inflammation .
Applications De Recherche Scientifique
2-(3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: The compound has shown potential biological activities, including anti-inflammatory and antimicrobial effects.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It could be used in the development of new materials or as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
α-Sélinène : Un autre sesquiterpénoïde avec une structure hexahydroazulène similaire.
γ-Costol : Un composé apparenté avec un squelette carboné similaire mais des groupes fonctionnels différents.
Unicité
L'acide 2-(3,8-diméthyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulén-5-yl)prop-2-énoïque est unique en raison de ses groupes fonctionnels spécifiques et de la présence de la partie acide prop-2-énoïque, ce qui peut conférer des activités biologiques distinctes par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
2-(3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSKBJBODQVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
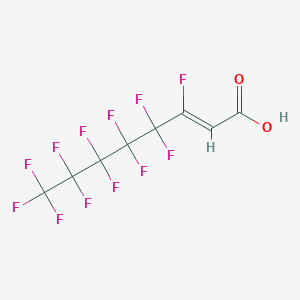
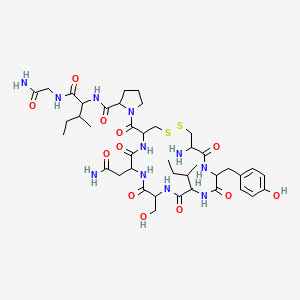
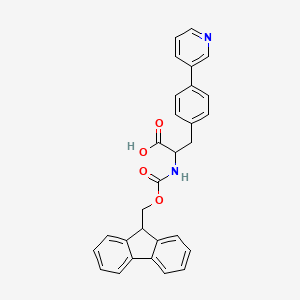


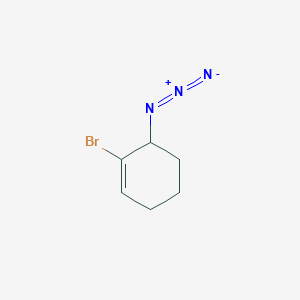
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
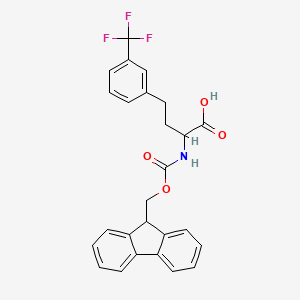
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
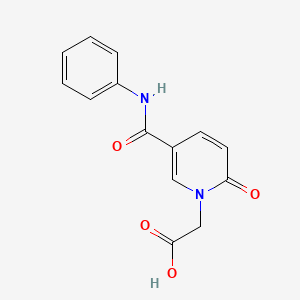
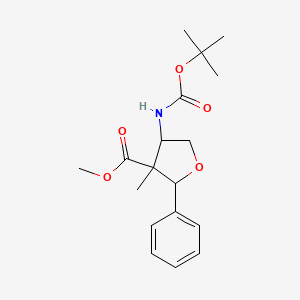
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)
